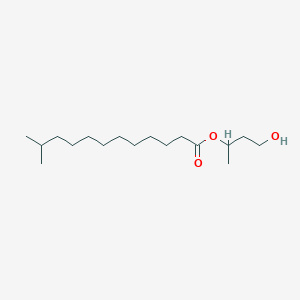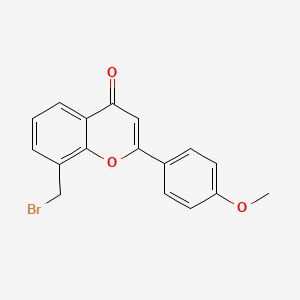
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a propan-1-aminium group, which is further substituted with a 2-methyl-1,3-dioxolan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-amine with 2-methyl-1,3-dioxolane in the presence of an iodide source, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged cell membrane components, leading to changes in membrane permeability and function. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-(2-methyl-1,3-dioxolan-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)butan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)pentan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its amphiphilic nature make it particularly valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89500-04-9 |
|---|---|
Molekularformel |
C10H22INO2 |
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
trimethyl-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-10(12-8-9-13-10)6-5-7-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QBIDPYYNLSQYLR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCCO1)CCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)



![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
